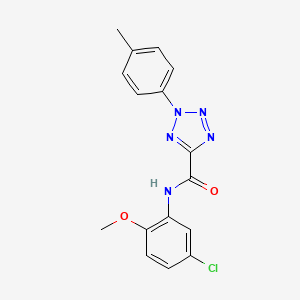

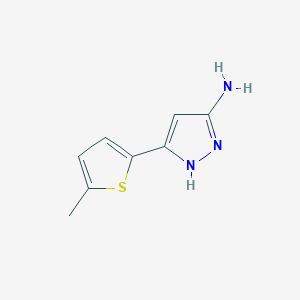

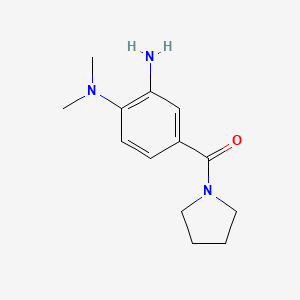

![molecular formula C17H13ClN2O5S B2687944 N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1808602-57-4](/img/structure/B2687944.png)

N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide” is a complex organic molecule. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran compounds involves several steps. A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Substituted benzofurans were synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis

The molecular structure of the compound can be determined by various spectroscopic techniques. The NIST Chemistry WebBook provides information on the molecular structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various analytical techniques. For similar compounds, the NIST Chemistry WebBook provides information on properties such as molecular weight, index of refraction, molar refractivity, molar volume, polarizability, surface tension, density, flash point, enthalpy of vaporization, boiling point, and vapour pressure .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of Isoxazole C-Nucleosides : Research demonstrated the synthesis of isoxazole C-nucleoside from furanone glycoside via enaminone glycoside, highlighting the utility of furan derivatives in nucleoside analogs creation. This process involves the reaction of furanone glycoside with aminophenols, showcasing the potential for constructing complex molecules for various applications, including medicinal chemistry (Maeba et al., 1993).

Cyclic Sulfites of Sugars : The study on the synthesis and nuclear magnetic resonance spectroscopy of the cyclic sulfites of some sugars, involving reactions with thionyl chloride, reveals the chemical versatility of sulfite and chloro-substituted compounds. Such reactions may offer pathways for the synthesis or modification of complex organic molecules, including potential drug candidates (Wang & Hogencamp, 1979).

Electrophilic Reactions in Nenitzescu Reaction : The use of DDQ as an electrophile in the Nenitzescu reaction to produce benzofuran derivatives underlines the synthetic utility of incorporating furan and benzofuran units into complex molecules. Such methodologies could be relevant to synthesizing derivatives of the compound for probing biological activities or for material science applications (Kucklaender et al., 2011).

Pro-Apoptotic Activity of Indapamide Derivatives : While focusing on indapamide derivatives, this research underscores the importance of chloro and sulfonamide functional groups in medicinal chemistry, particularly for anticancer applications. The methodological approaches and functional groups highlighted may inform the synthesis and application of related compounds like N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide (Yılmaz et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel benzofuran compounds with enhanced biological activities and developing more efficient synthesis methods .

Propriétés

IUPAC Name |

N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O5S/c1-10-5-11-7-14(8-15(18)16(11)25-10)26(22,23)20-17(21)12(9-19)6-13-3-2-4-24-13/h2-4,6-8,10H,5H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTDLVYCWPDPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC(=C2)S(=O)(=O)NC(=O)C(=CC3=CC=CO3)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

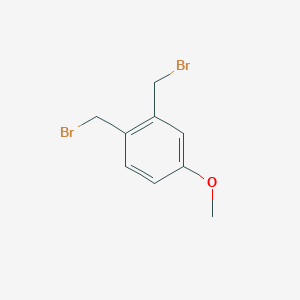

![4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2687867.png)

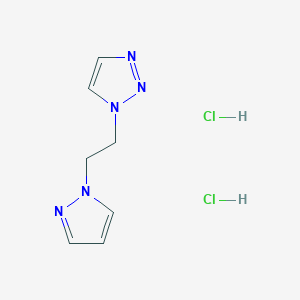

![[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-difluorobenzoate](/img/structure/B2687872.png)

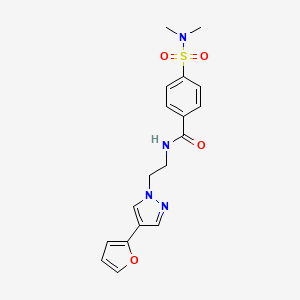

![4-isobutyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2687873.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2687880.png)

![3-[(Pyridin-4-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2687883.png)